Umeclidinium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le bromure d’uméclidinium est un antagoniste muscarinique à action prolongée utilisé principalement pour le traitement d’entretien de la maladie pulmonaire obstructive chronique (MPOC). Il est commercialisé sous le nom de marque Incruse Ellipta et est également disponible en association avec d’autres composés tels que le vilanterol et le furoate de fluticasone pour des effets thérapeutiques améliorés .

Applications De Recherche Scientifique

Umeclidinium bromide is extensively used in the field of respiratory medicine, particularly for the treatment of COPD. It is also used in combination therapies to enhance bronchodilation and improve lung function . Research has shown its efficacy in improving pulmonary function, reducing dyspnea, and enhancing the quality of life for patients with COPD .

Méthodes De Préparation

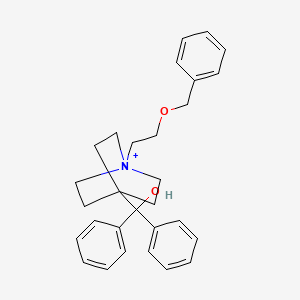

Voies de Synthèse et Conditions de Réaction : La synthèse du bromure d’uméclidinium implique plusieurs étapes clés :

Réaction de l’isonipécotate d’éthyle avec le 1-bromo-2-chloroéthane : Cette réaction se produit en présence d’une base organique dans un solvant pour former le 1-(2-chloroéthyl)pipéridine-4-carboxylate d’éthyle.

Formation du 1-azabicyclo[2.2.2]octane-4-carboxylate d’éthyle : Cet intermédiaire est formé par réaction du produit précédent avec du diisopropylamidure de lithium.

Réaction avec du phényllithium : Cette étape produit le (diphényl)méthanol-1-azabicyclo[2.2.2]oct-4-yle.

Réaction finale avec le (2-bromoéthoxy)méthylbenzène : Cette étape donne le bromure d’uméclidinium.

Méthodes de Production Industrielle : Pour la production industrielle, un réactif de Grignard peut être utilisé pour substituer un réactif de lithium, ce qui rend le processus plus rentable et adapté à la production à grande échelle. Les conditions de réaction sont douces, généralement autour de 0-5 °C, et des solvants courants comme l’éther et le tétrahydrofurane sont utilisés .

Types de Réactions :

Oxydation et Réduction : Le bromure d’uméclidinium ne subit généralement pas de réactions d’oxydation ou de réduction en raison de sa structure d’ammonium quaternaire stable.

Réactions de Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du site du bromure.

Hydrolyse : Le composé est relativement stable et ne s’hydrolyse pas facilement dans des conditions normales.

Réactifs et Conditions Courants :

Substitution Nucléophile : Les réactifs courants comprennent des nucléophiles comme les ions hydroxyde ou les amines, généralement dans des conditions douces.

Solvants : Des solvants tels que l’eau, le tétrahydrofurane et le toluène sont couramment utilisés.

Principaux Produits :

- Le principal produit de ces réactions est généralement le produit de substitution où l’ion bromure est remplacé par un autre nucléophile.

4. Applications de la Recherche Scientifique

Le bromure d’uméclidinium est largement utilisé dans le domaine de la médecine respiratoire, en particulier pour le traitement de la MPOC. Il est également utilisé dans des thérapies combinées pour améliorer la bronchodilatation et améliorer la fonction pulmonaire . Des recherches ont montré son efficacité dans l’amélioration de la fonction pulmonaire, la réduction de la dyspnée et l’amélioration de la qualité de vie des patients atteints de MPOC .

Mécanisme D'action

Le bromure d’uméclidinium agit en inhibant de manière compétitive et réversible l’action de l’acétylcholine sur les récepteurs muscariniques de type 3 dans les muscles lisses bronchiques. Cette inhibition empêche la bronchoconstriction, ouvrant ainsi les voies respiratoires et facilitant la respiration . Le composé cible principalement les récepteurs muscariniques de sous-type 3, qui sont abondants dans les muscles lisses des voies respiratoires .

Composés Similaires :

- Bromure de tiotropium

- Bromure d’aclidinium

- Bromure de glycopyrronium

Comparaison : Le bromure d’uméclidinium est unique par ses propriétés à action prolongée et sa capacité à être utilisé en association avec d’autres bronchodilatateurs comme le vilanterol. Des études ont montré que les associations uméclidinium/vilanterol apportent des améliorations supérieures de la fonction pulmonaire par rapport aux autres antagonistes muscariniques à action prolongée et aux bêta-agonistes à action prolongée . De plus, le bromure d’uméclidinium présente un profil de sécurité favorable et est bien toléré chez les patients .

Comparaison Avec Des Composés Similaires

- Tiotropium bromide

- Aclidinium bromide

- Glycopyrronium bromide

Comparison: Umeclidinium bromide is unique in its long-acting properties and its ability to be used in combination with other bronchodilators like vilanterol. Studies have shown that this compound/vilanterol combinations provide superior improvements in lung function compared to other long-acting muscarinic antagonists and long-acting beta-agonists . Additionally, this compound bromide has a favorable safety profile and is well-tolerated in patients .

Propriétés

| Umeclidinium is a long-acting muscarinic antagonist, which is often referred to as an anticholinergic. It has similar affinity to the subtypes of muscarinic receptors M1 to M5. In the airways, it exhibits pharmacological effects through inhibition of M3 receptors at the smooth muscle leading to bronchodilation. The competitive and reversible nature of antagonism was shown with human and animal origin receptors and isolated organ preparations. In preclinical in vitro as well as in vivo studies, prevention of methacholine- and acetylcholine-induced bronchoconstrictive effects was dose-dependent and lasted longer than 24 hours. The clinical relevance of these findings is unknown. The bronchodilation following inhalation of umeclidinium is predominantly a site-specific effect. | |

Numéro CAS |

869185-19-3 |

Formule moléculaire |

C29H34NO2+ |

Poids moléculaire |

428.6 g/mol |

Nom IUPAC |

diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol |

InChI |

InChI=1S/C29H34NO2/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25/h1-15,31H,16-24H2/q+1 |

Clé InChI |

FVTWTVQXNAJTQP-UHFFFAOYSA-N |

SMILES |

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5 |

SMILES canonique |

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5 |

| 869185-19-3 | |

Synonymes |

GSK573719 umeclidinium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,8S,9R,11R,13R,16S,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,16,19-triol](/img/structure/B1249106.png)

![2-[(4-Fluorobenzylamino)methyl]chroman-7-ol](/img/structure/B1249115.png)